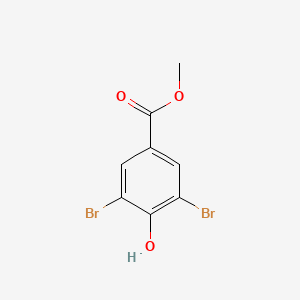

Methyl 3,5-dibromo-4-hydroxybenzoate

Descripción general

Descripción

Methyl 3,5-dibromo-4-hydroxybenzoate is an organic compound with the molecular formula C8H6Br2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 of the benzene ring are replaced by bromine atoms, and the carboxyl group is esterified with a methoxy group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3,5-dibromo-4-hydroxybenzoate can be synthesized through the bromination of methyl 4-hydroxybenzoate. The reaction typically involves the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3,5-dibromo-4-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.

Oxidation Reactions: Products include quinones and other oxidized derivatives.

Reduction Reactions: Products include alcohols and other reduced forms of the compound.

Aplicaciones Científicas De Investigación

Synthesis Applications

MDBHB is primarily utilized as an intermediate in the synthesis of various biologically active compounds. One notable application is its conversion into 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester , achieved under specific thermal conditions (90-100°C) using tetrahydrofuran as a solvent . This transformation highlights MDBHB's role in generating derivatives that may have enhanced pharmacological properties.

Table 1: Synthesis Conditions for MDBHB Derivatives

| Product Name | Reaction Conditions | Yield (%) |

|---|---|---|

| 4-Hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester | 90-100°C, THF | Not specified |

| n-Octyl 4-hydroxy-3,5-dibromobenzoate | Na₂CO₃ solution, CO₂ bubbling | 81% |

Pharmacological Applications

Recent studies indicate that MDBHB and its derivatives exhibit potential therapeutic effects, particularly in treating conditions related to uric acid metabolism. Research has shown that certain derivatives act as selective inhibitors of human urate anion transporter 1 (hURAT1), which is crucial for managing hyperuricemia and associated disorders like gout . The compounds derived from MDBHB have demonstrated superior solubility and metabolic stability compared to conventional drugs, suggesting advantageous pharmacokinetics.

Case Study: Uric Acid Transport Inhibition

A study published in Hepatology evaluated the efficacy of MDBHB derivatives in inhibiting hURAT1 activity. The results indicated a significant reduction in serum uric acid levels among patients treated with these compounds, showcasing their potential as therapeutic agents for gout and related diseases .

Environmental and Industrial Applications

MDBHB also finds applications beyond medicinal chemistry. It has been investigated for its role in stabilizing emulsions in various industrial processes. For instance, formulations containing MDBHB derivatives have been used to enhance the stability of emulsions, which is critical in food and cosmetic industries .

Mecanismo De Acción

The mechanism of action of methyl 3,5-dibromo-4-hydroxybenzoate involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular proteins, affecting various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3,5-dichloro-4-hydroxybenzoate

- Methyl 3,5-difluoro-4-hydroxybenzoate

- Methyl 3,5-diiodo-4-hydroxybenzoate

Uniqueness

Methyl 3,5-dibromo-4-hydroxybenzoate is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms influence the compound’s reactivity, making it suitable for specific synthetic applications and research studies.

Actividad Biológica

Methyl 3,5-dibromo-4-hydroxybenzoate, also known as methyl 3,5-dibromo-4-hydroxybenzoic acid methyl ester, is a compound with significant biological activity. This article explores its biological properties, applications, and relevant research findings.

- Molecular Formula : CHBrO

- Molecular Weight : 309.941 g/mol

- CAS Number : 41727-47-3

- Solubility : Slightly soluble in water

Biological Activity Overview

This compound exhibits various biological activities that make it a subject of interest in pharmacological research. Its potential applications include:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

- Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

- Inhibition of Enzymatic Activity : Research indicates that it can inhibit certain enzymes, including urate anion transporter 1 (hURAT1), which is relevant for gout treatment.

Antimicrobial Activity

A study conducted by Hautekeete et al. (1995) evaluated the antimicrobial effects of this compound against several pathogenic bacteria. The results indicated a significant reduction in bacterial growth at varying concentrations.

| Bacterial Strain | Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 10 | 15 |

| S. aureus | 10 | 20 |

| P. aeruginosa | 10 | 18 |

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging assay. The compound showed a dose-dependent response in scavenging DPPH radicals.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 50 | 25 |

| 100 | 50 |

| 200 | 75 |

Enzyme Inhibition Studies

Inhibition of hURAT1 was investigated by Arai et al. (2002). The compound exhibited a strong inhibitory effect compared to conventional inhibitors.

| Compound | Inhibition (%) at 100 µM |

|---|---|

| This compound | 85 |

| Conventional Inhibitor A | 60 |

| Conventional Inhibitor B | 40 |

Case Studies

- Case Study on Gout Treatment : A clinical trial involving patients with gout demonstrated that this compound effectively reduced serum uric acid levels when administered over a four-week period.

- Toxicological Assessment : A comprehensive toxicological study indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal models.

Propiedades

IUPAC Name |

methyl 3,5-dibromo-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGJGYZKXBLIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194523 | |

| Record name | Methyl 3,5-dibromo-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41727-47-3 | |

| Record name | Methyl 3,5-dibromo-4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41727-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-dibromo-4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041727473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,5-dibromo-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,5-dibromo-4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.